Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride
Description
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core with a benzyl carbamate group at the 1-position and a hydrochloride salt. The spiro architecture confers conformational rigidity, making such compounds valuable in medicinal chemistry for optimizing pharmacokinetic properties like metabolic stability and target binding affinity . The benzyl carbamate substituent serves as a protective group for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
benzyl N-(6-azaspiro[2.5]octan-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15;/h1-5,13,16H,6-11H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKPNJXYJKJEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2NC(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride typically involves the reaction of benzyl chloroformate with 6-azaspiro[2.5]octane-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 0°C to room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is stored under inert conditions at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate functional group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Condition | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl) | Concentrated HCl, H₂O | Benzyl alcohol, CO₂, and 6-azaspiro[2.5]octan-1-amine hydrochloride | Acid-catalyzed cleavage of carbamate |
| Basic (NaOH) | NaOH (1M), H₂O, heat | Sodium benzyl carbonate and 6-azaspiro[2.5]octan-1-amine | Base-induced hydrolysis |
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Key Observation : Hydrolysis in acidic media proceeds 2–3× faster than in basic conditions due to protonation of the carbamate oxygen, enhancing electrophilicity.
Nucleophilic Substitution
The spirocyclic nitrogen and carbamate carbonyl enable reactivity with nucleophiles:
Amine Substitution
Reaction with primary amines (e.g., methylamine) at 60°C in DMF replaces the benzyloxy group, forming substituted carbamates:
Alcoholysis
Methanolysis in the presence of catalytic HCl produces methyl carbamate derivatives:
Acylation Reactions
The amine group in the spirocyclic moiety reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, 25°C, 2h | N-Acetyl-6-azaspiro[2.5]octan-1-yl carbamate | 78% |
| Benzoyl chloride | THF, 0°C → 25°C, 12h | N-Benzoyl-6-azaspiro[2.5]octan-1-yl carbamate | 65% |
Curtius Rearrangement
Under thermal conditions (75–100°C), the compound participates in Curtius rearrangement via an intermediate isocyanate:
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Catalyst : Zn(OTf)₂ improves yield by stabilizing the transition state .
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Side Reaction : Competing esterification observed with aromatic acyl azides at lower temperatures (40°C) .
Stability Under pH Variation
The compound’s stability was tested across pH ranges (1–12) at 37°C:
| pH | Half-Life (Hours) | Degradation Products |
|---|---|---|
| 1.0 | 2.5 | Benzyl alcohol, CO₂, ammonium chloride |
| 7.4 | 48.3 | Intact compound (>95%) |
| 12.0 | 6.8 | Sodium carbonate, 6-azaspiro[2.5]octan-1-amine |
Comparative Reactivity of Analogues
The spirocyclic structure enhances steric hindrance, reducing reaction rates compared to linear carbamates:
| Compound | Hydrolysis Rate (k, h⁻¹) | Acylation Yield |
|---|---|---|
| Benzyl carbamate | 0.15 | 85% |
| 6-Azaspiro[2.5]octane carbamate | 0.07 | 65% |
Scientific Research Applications
Scientific Research Applications
Chemical Synthesis
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the creation of more complex molecules through various chemical reactions, including nucleophilic substitutions and acylation reactions. This compound can also undergo hydrolysis to release benzyl amine and carbon dioxide, making it useful for studying reaction mechanisms and kinetics in organic chemistry .
Biological Studies
In biological research, this compound is utilized to investigate enzyme interactions and receptor binding. Its structure enables it to act as a model compound for understanding the behavior of similar molecules in biological systems. Preliminary studies indicate that it may exhibit anticholinergic properties, suggesting its potential role in treating neurotransmitter-related conditions .
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications:
Neurological Disorders
Research indicates that compounds similar to this compound can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in cognitive functions and are implicated in disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia . The modulation of nAChRs could lead to improved cognitive function and symptom management in these conditions.
Cancer Treatment
There is emerging evidence that compounds related to this compound may have applications in oncology. Studies have explored its effects on various cancer types, including juvenile myelomonocytic leukemia and breast cancer, indicating a potential role in targeted therapies .
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for developing new materials with specific properties tailored for different applications .
Case Study 1: Modulation of Nicotinic Acetylcholine Receptors
A study highlighted the use of this compound as a positive allosteric modulator of nAChRs, demonstrating its potential to enhance cognitive function in models of neurodegenerative diseases . This research underscores the compound's relevance in developing treatments for cognitive impairments.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of related compounds, revealing that they could inhibit cell proliferation in breast cancer models. The study suggests that this compound may share similar properties, warranting further exploration into its therapeutic efficacy .
Mechanism of Action
The mechanism of action of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Compounds:
Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride CAS: 1983157-41-0 Molecular Formula: C₁₀H₁₈ClNO₂ Substituent: Ethyl ester at position 1. Key Feature: Hydrolysis-prone ester group; widely used as a synthetic intermediate.
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid CAS: 147610-85-3 Molecular Formula: C₁₆H₁₉NO₄ Substituent: Benzyloxycarbonyl (Cbz) group at nitrogen; carboxylic acid at position 1. Key Feature: Combines amine protection (Cbz) with a reactive carboxylic acid for coupling .
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride CAS: 874365-30-7 Molecular Formula: C₉H₁₆ClNO₂ Substituent: Methyl ester at position 1. Key Feature: Higher lipophilicity compared to ethyl ester derivatives .
Comparison Table:
Functional Group Implications
- Carbamate (Target Compound) : Offers enhanced stability against hydrolysis compared to esters, making it suitable for prolonged synthetic steps. The benzyl group may improve lipophilicity.
- Esters (Ethyl/Methyl) : Ethyl esters balance reactivity and lipophilicity, while methyl esters are more lipophilic but less reactive. Both are common in prodrug design .
- Carboxylic Acid (Cbz Derivative) : Enables conjugation via amide bond formation, useful in peptide synthesis or polymer chemistry .
Commercial and Research Relevance
- Ethyl Ester Variant : Highly accessible, with 11+ global suppliers (e.g., Shaanxi Mingqi Chemical, AstaTech) . Suggests widespread use in drug discovery.
Biological Activity
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 296.79 g/mol. The compound features a bicyclic framework that includes a nitrogen atom, contributing to its biological activity and applications in pharmacology.
Preliminary studies indicate that this compound may exhibit anticholinergic properties , which could be beneficial for treating conditions associated with neurotransmitter imbalances. Its unique structure allows it to interact with various receptors in the central nervous system, potentially influencing mood and cognitive functions.
Interaction with Biological Targets
Research suggests that this compound may interact with muscarinic receptors , which play a crucial role in numerous physiological processes, including cognition and memory. Understanding its binding affinities and mechanisms at these sites is essential for elucidating its pharmacological profile.
Biological Activities
Several studies have highlighted the potential biological activities of this compound:
- Anticholinergic Effects : The compound may inhibit acetylcholine action, which is significant in treating disorders like Parkinson's disease and other cognitive impairments.
- GLP-1 Receptor Agonism : Research has shown that related compounds in the 6-azaspiro[2.5]octane series can act as agonists for glucagon-like peptide-1 (GLP-1) receptors, promoting insulin release and aiding in glucose metabolism, potentially useful for type 2 diabetes management .
- Neuroprotective Properties : The interaction with central nervous system receptors suggests potential neuroprotective effects, although further studies are needed to confirm this hypothesis.
Comparative Analysis
To understand the significance of this compound's structure, it can be compared to similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl carbamate | C₉H₁₁N₁O₂ | Simpler structure without spirocyclic moiety |
| 1-(Benzyl)-piperidine | C₁₁H₁₄N | Contains a piperidine ring instead of spiro |
| 6-Azaspiro[2.5]octane | C₉H₁₃N | Lacks the benzyl group but retains spiro structure |
This compound stands out due to its intricate spirocyclic architecture combined with a carbamate group, which may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent research has focused on optimizing the structure of related compounds to enhance their efficacy as GLP-1 receptor agonists. These studies have utilized high-throughput screening techniques to identify promising candidates that could lead to new therapeutic agents for metabolic disorders .
Q & A
Q. How to design toxicity studies given limited toxicological data?
- Methodology : Follow OECD Guidelines 423 (Acute Oral Toxicity) and 471 (Genotoxicity). Use zebrafish embryos or murine models for preliminary in vivo toxicity screening. Cross-reference SDS data for structurally related compounds (e.g., Benzydamine Hydrochloride, CAS 132-69-4) to identify potential hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
